Ethylene oxalate
Overview
Description
Ethylene oxalate is an organic compound with the molecular formula C4H4O4. It is a diester of oxalic acid and ethylene glycol. This compound is known for its role in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene oxalate can be synthesized through the esterification of oxalic acid with ethylene glycol. The reaction typically involves heating oxalic acid and ethylene glycol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process where oxalic acid and ethylene glycol are fed into a reactor. The reaction mixture is heated, and the product is continuously removed and purified through distillation. This method ensures a high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethylene oxalate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce oxalic acid and ethylene glycol.
Reduction: It can be reduced to form ethylene glycol and other reduced products.
Substitution: this compound can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Oxalic acid and ethylene glycol.
Reduction: Ethylene glycol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethylene oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to oxalate metabolism.
Medicine: Investigated for its role in the formation of kidney stones and its potential therapeutic applications.
Industry: Utilized in the production of polymers and as a cleaning agent in various industrial processes.
Mechanism of Action
The mechanism of action of ethylene oxalate involves its interaction with various molecular targets and pathways:
Oxalate Metabolism: this compound can be metabolized to oxalate, which can then interact with calcium ions to form calcium oxalate crystals. These crystals are known to contribute to the formation of kidney stones.
Enzymatic Reactions: Enzymes such as oxalate oxidase can catalyze the oxidation of this compound, leading to the production of hydrogen peroxide and other reactive species.
Comparison with Similar Compounds
Ethylene Glycol: A diol that shares the ethylene backbone with ethylene oxalate but lacks the ester groups.
Oxalic Acid: The parent acid of this compound, known for its strong acidic properties and ability to form oxalate salts.
Diethyl Oxalate: Another ester of oxalic acid, but with ethyl groups instead of ethylene.
Uniqueness: this compound is unique due to its dual ester functionality, which allows it to participate in a wide range of chemical reactions. Its ability to form both oxalic acid and ethylene glycol upon hydrolysis makes it a versatile compound in both synthetic and industrial applications .
Properties
IUPAC Name |
1,4-dioxane-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3-4(6)8-2-1-7-3/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLAHAOCFKBYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52224-87-0 | |
Details | Compound: 1,4-Dioxane-2,3-dione, homopolymer | |
Record name | 1,4-Dioxane-2,3-dione, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52224-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00188731 | |
Record name | Ethylene oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-70-7 | |
Record name | Ethylene oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC131461 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylene oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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